ethyl 6-methyl-3-{[(3-methylphenyl)carbonyl]amino}-2-oxo-2H-pyran-5-carboxylate
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Overview
Description
ETHYL 6-METHYL-3-(3-METHYLBENZAMIDO)-2-OXO-2H-PYRAN-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes a pyran ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-METHYL-3-(3-METHYLBENZAMIDO)-2-OXO-2H-PYRAN-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 3-methylbenzoyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then cyclized using a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-METHYL-3-(3-METHYLBENZAMIDO)-2-OXO-2H-PYRAN-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 6-METHYL-3-(3-METHYLBENZAMIDO)-2-OXO-2H-PYRAN-5-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 6-METHYL-3-(3-METHYLBENZAMIDO)-2-OXO-2H-PYRAN-5-CARBOXYLATE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular pathways, such as the reduction of inflammatory mediators or the protection of neuronal cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(2-((5-(3-METHYLBENZAMIDO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETAMIDO)BENZOATE
- METHYL 3-(CARBAMOYLAMINO)BENZOATE
Uniqueness
ETHYL 6-METHYL-3-(3-METHYLBENZAMIDO)-2-OXO-2H-PYRAN-5-CARBOXYLATE is unique due to its pyran ring structure, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it exhibits a different spectrum of activity, particularly in its neuroprotective and anti-inflammatory effects .
Properties
Molecular Formula |
C17H17NO5 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
ethyl 2-methyl-5-[(3-methylbenzoyl)amino]-6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C17H17NO5/c1-4-22-16(20)13-9-14(17(21)23-11(13)3)18-15(19)12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3,(H,18,19) |
InChI Key |
OVLQDBMKHLAGDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC(=C2)C)C |
Origin of Product |
United States |
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